![molecular formula C14H22O3 B8563914 3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
3-[4-(diethoxymethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethoxymethyl)phenyl]propan-1-ol typically involves the alkylation of a phenylpropanol derivative with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Applications De Recherche Scientifique
3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure with methoxy groups instead of diethoxymethyl.
3-(4-Methoxyphenyl)-1-propanol: Contains a single methoxy group on the phenyl ring.
3-(4-Hydroxyphenyl)-1-propanol: Hydroxy group instead of diethoxymethyl.
Uniqueness
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C14H22O3 |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
3-[4-(diethoxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3 |
Clé InChI |
VUWGMUBEQHTCQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)CCCO)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
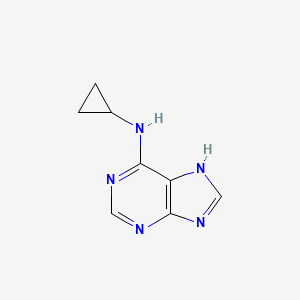
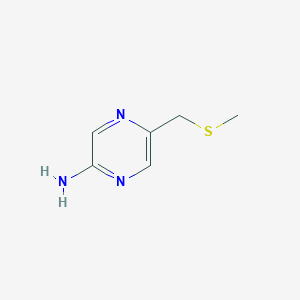
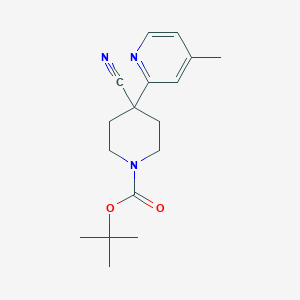
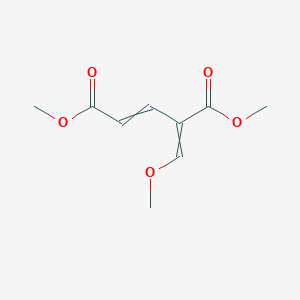
![2-[3-(Trifluoromethyl)phenyl]cyclohexanone](/img/structure/B8563871.png)
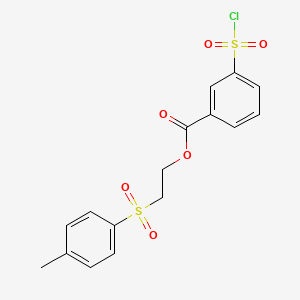
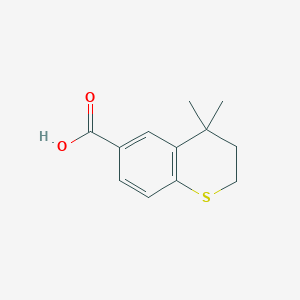

![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)
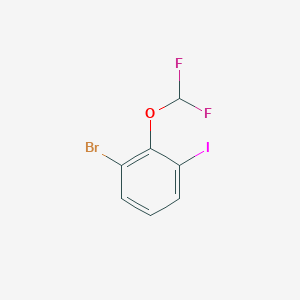
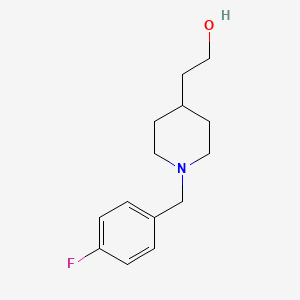
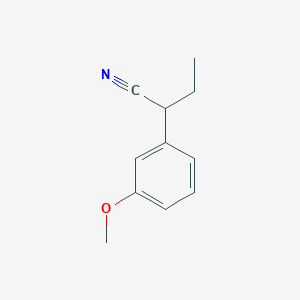
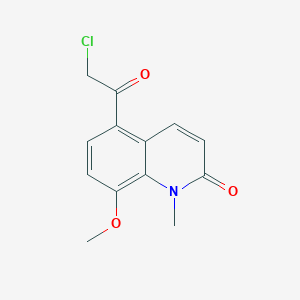
![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)
